Cas no 1058373-34-4 (3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one)

3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one 化学的及び物理的性質
名前と識別子
-
- 3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
- AKOS024501339
- VU0637960-1
- F5228-0389
- 3-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyrimidin-4-one
- 1058373-34-4
- 3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one
- 3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one
-
- インチ: 1S/C23H23ClN4O3/c1-31-18-8-6-17(7-9-18)20-14-22(29)28(16-25-20)15-23(30)27-12-10-26(11-13-27)21-5-3-2-4-19(21)24/h2-9,14,16H,10-13,15H2,1H3
- InChIKey: IAAQPFMZQLMBHF-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1N1CCN(C(CN2C=NC(C3C=CC(=CC=3)OC)=CC2=O)=O)CC1
計算された属性
- 精确分子量: 438.1458683g/mol
- 同位素质量: 438.1458683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 712
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 65.4Ų
3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5228-0389-2μmol |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-20μmol |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-2mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-40mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-5μmol |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-50mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-3mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-20mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-25mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5228-0389-4mg |
3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one |
1058373-34-4 | 4mg |
$66.0 | 2023-09-10 |
3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one 関連文献
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-oneに関する追加情報
Introduction to Compound with CAS No. 1058373-34-4 and Its Applications in Modern Pharmaceutical Research
Compound with the CAS number 1058373-34-4 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one, represents a fascinating blend of structural complexity and potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for further investigation in various pharmacological contexts.
The molecular structure of this compound incorporates several key functional groups that contribute to its pharmacological profile. The presence of a piperazine ring, a feature common in many bioactive molecules, suggests potential interactions with biological targets such as receptors and enzymes. Specifically, the 4-(2-chlorophenyl)piperazin-1-yl moiety is particularly noteworthy, as it has been widely studied for its role in modulating neurotransmitter systems. This moiety is often associated with compounds that exhibit effects on the central nervous system, making it a valuable component in the development of drugs targeting neurological disorders.
Furthermore, the dihydropyrimidinone core of the molecule provides a scaffold that is well-suited for further derivatization and optimization. This core structure has been extensively explored in the development of antiviral and anticancer agents, due to its ability to interact with various biological pathways. The 6-(4-methoxyphenyl) group adds another layer of complexity, potentially influencing the compound's solubility, metabolic stability, and overall bioavailability. These structural elements collectively contribute to the compound's potential as a lead molecule in drug discovery.
In recent years, there has been growing interest in developing novel therapeutic agents that target neurological disorders. The compound with CAS No. 1058373-34-4 holds promise in this area due to its unique structural features. Specifically, the piperazine moiety has been shown to interact with serotonin and dopamine receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia. By modulating these receptors, the compound may offer a new approach to treating these debilitating conditions.
Moreover, the dihydropyrimidinone core has been identified as a key pharmacophore in several FDA-approved drugs. For instance, molecules containing this scaffold have demonstrated efficacy in treating viral infections and cancer by inhibiting key enzymes involved in these diseases. The presence of the 4-methoxyphenyl group in our compound may enhance its binding affinity to these targets, potentially leading to more potent and selective therapeutic effects.
Recent studies have also highlighted the importance of computational modeling and high-throughput screening in identifying promising drug candidates. The compound with CAS No. 1058373-34-4 has been subjected to various computational analyses to predict its binding interactions with biological targets. These studies have shown that the molecule exhibits high affinity for several enzymes and receptors relevant to neurological disorders. This computational evidence supports further experimental validation of its therapeutic potential.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule. These methods not only enhance efficiency but also allow for greater control over regioselectivity and stereochemistry, which are critical factors in determining the pharmacological activity of bioactive molecules.
In conclusion, Compound with CAS No. 1058373-34-4 represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a promising candidate for further investigation in the treatment of neurological disorders. With ongoing research focusing on optimizing its synthesis and evaluating its pharmacological profile, this compound holds significant potential for contributing to advancements in modern pharmaceuticals.
1058373-34-4 (3-{2-4-(2-chlorophenyl)piperazin-1-yl-2-oxoethyl}-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one) Related Products
- 1026857-25-9(6-(pyridin-4-yl)pyrimidin-4-ol)
- 1021256-72-3(N-(4-{2-[(3-fluoro-4-methylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)benzamide)
- 1261986-51-9([1,1'-Biphenyl]-3,4'-dicarboxylic acid, 2',6-difluoro-, 4'-methyl ester)
- 1369159-40-9(2-(5-cyclopentyl-1h-pyrazol-4-yl)ethan-1-amine)
- 1044561-17-2(tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate)
- 207502-65-6(4-(Trifluoromethyl)nicotinoyl Glycine)
- 442651-17-4(6-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)hexanamide)
- 2172075-97-5(2-({2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylacetamido}oxy)propanoic acid)
- 1909286-63-0(trans-1-amino-3-hydroxy-3-methyl-cyclobutanecarboxylic acid;hydrochloride)
- 1558263-40-3(1-(dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid)




